Latanoprost Lactol

Vue d'ensemble

Description

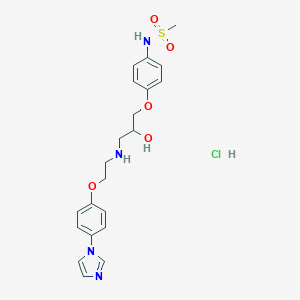

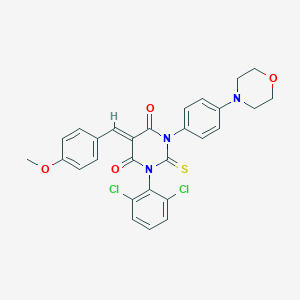

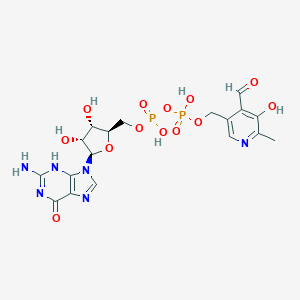

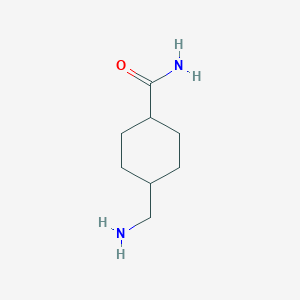

- La formule chimique du this compound est C18H26O4 avec une masse moléculaire de 306,4 g/mol .

- Il peut être converti en forme d'acide libre du latanoprost par une réaction de Wittig utilisant des réactifs disponibles dans le commerce.

Latanoprost Lactol: est un intermédiaire dans la synthèse du latanoprost , un analogue de la prostaglandine de la série F approuvé pour une utilisation comme médicament hypotenseur oculaire.

Applications De Recherche Scientifique

Chemistry: Latanoprost Lactol’s synthetic pathway contributes to the understanding of prostaglandin analogs.

Biology: Research on latanoprost and its intermediates informs ocular pharmacology and physiology.

Medicine: Latanoprost is used clinically to reduce intraocular pressure in glaucoma patients.

Industry: The pharmaceutical industry benefits from knowledge of latanoprost synthesis.

Mécanisme D'action

Target of Action

Latanoprost Lactol, also known as Latanoprost, is primarily targeted towards the reduction of elevated intraocular pressure (IOP) . It is used in patients diagnosed with open-angle glaucoma or ocular hypertension .

Mode of Action

Latanoprost is a prodrug analog of prostaglandin F2 alpha . It works by increasing the outflow of aqueous fluid from the eyes through the uveoscleral tract . This action helps in reducing the intraocular pressure.

Biochemical Pathways

The biochemical pathway of Latanoprost involves its conversion from a prodrug to an active drug. The active drug then interacts with the prostaglandin F2 alpha receptors, leading to an increase in the outflow of aqueous humor, thereby reducing intraocular pressure .

Pharmacokinetics

Latanoprost exhibits a rapid onset of action, usually within 3-4 hours . It has an elimination half-life of 17 minutes in plasma . The drug’s effects last for up to 24 hours , and it is mainly excreted via the kidneys .

Result of Action

The primary result of Latanoprost’s action is the reduction of intraocular pressure . This is achieved by increasing the outflow of aqueous fluid from the eyes . In patients with ocular hypertension or open-angle glaucoma, treatment with Latanoprost has been shown to reduce IOP levels by 22 to 39% over 1 to 12 months’ treatment .

Action Environment

The efficacy and stability of Latanoprost can be influenced by environmental factors. For instance, Latanoprost exhibits thermal and solar instability . The concentration of Latanoprost stored at 50 °C will decrease by 10% every 8.25 days. When stored at 70 °C, the concentration will decrease by 10% every 1.32 days. Ultraviolet light, for example in sunlight, causes rapid degradation of Latanoprost .

Méthodes De Préparation

Voies de synthèse: Le Latanoprost Lactol est synthétisé dans le cadre de la synthèse globale du latanoprost.

Conditions de réaction: Les conditions de synthèse spécifiques peuvent varier, mais le processus global implique plusieurs étapes, notamment la cyclisation et les transformations de groupes fonctionnels.

Production industrielle: Les méthodes de production à l'échelle industrielle sont exclusives, mais elles impliquent probablement des voies de synthèse efficaces et évolutives.

Analyse Des Réactions Chimiques

Réactions subies: Le Latanoprost Lactol peut participer à diverses réactions, notamment la cyclisation, l'oxydation et la réduction.

Réactifs et conditions courants:

Principaux produits: Le principal produit est l'acide libre du latanoprost, qui conserve l'activité pharmacologique.

Applications de recherche scientifique

Chimie: La voie de synthèse du this compound contribue à la compréhension des analogues de prostaglandines.

Biologie: La recherche sur le latanoprost et ses intermédiaires informe la pharmacologie et la physiologie oculaires.

Médecine: Le latanoprost est utilisé en clinique pour réduire la pression intraoculaire chez les patients atteints de glaucome.

Industrie: L'industrie pharmaceutique profite de la connaissance de la synthèse du latanoprost.

Mécanisme d'action

Cibles: Le latanoprost agit sur les récepteurs des prostaglandines dans l'œil (récepteurs FP).

Voies: L'activation des récepteurs FP conduit à une augmentation de l'écoulement de l'humeur aqueuse et à une diminution de la pression intraoculaire.

Comparaison Avec Des Composés Similaires

Unicité: Le rôle de Latanoprost Lactol en tant qu'intermédiaire le distingue.

Composés similaires: D'autres analogues de prostaglandines comprennent , , et .

Propriétés

IUPAC Name |

(3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-21H,6-11H2/t13-,14+,15+,16+,17-,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZBWVDSHTXLT-ODHFDHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(C2CCC(CCC3=CC=CC=C3)O)O)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(C2)O)CC[C@H](CCC3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439754 | |

| Record name | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352276-28-9 | |

| Record name | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6, 6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research paper focuses on a novel synthesis method for Latanoprost, highlighting the importance of Latanoprost Lactol as a key intermediate. Could you elaborate on the role of this compound in this synthesis and its significance in achieving the desired final product?

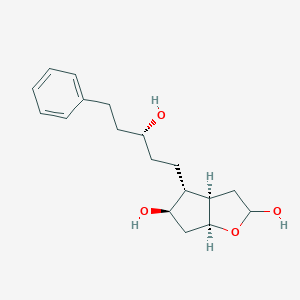

A1: this compound plays a crucial role in the synthesis of Latanoprost as a vital intermediate. The research paper describes a ten-step synthesis where this compound is obtained by reducing a lactone precursor using Diisobutylaluminum Hydride (DIBAL) at -78°C []. This specific reduction step is critical for transforming the lactone functionality into the lactol present in this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

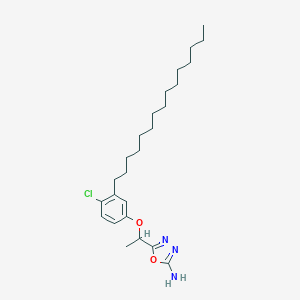

![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)